molecular formula C21H22N10O4 B12293223 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Katalognummer: B12293223
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: OYDMPQZHCQFIDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic studies of analogous imidazo[4,5-f]quinoxaline derivatives reveal key insights into the three-dimensional arrangement of the target compound. X-ray powder diffraction (XRPD) patterns for related salts, such as hydrochloride (Form A) and hydrobromide (Form C) forms, exhibit distinct peaks corresponding to specific crystallographic planes. For instance, Form A of a hydrochloride salt demonstrates prominent XRPD peaks at 2θ values of 8.9°, 12.4°, and 18.7°, while Form C (hydrobromide) shows characteristic peaks at 7.8°, 14.2°, and 20.5°. These patterns suggest that the substitution of halide counterions influences crystal packing and lattice parameters.

Differential scanning calorimetry (DSC) further corroborates these findings. Form A exhibits two endothermic transitions at 125°C and 164°C, attributed to dehydration and melting, respectively. In contrast, Form C shows a single endothermic event at 121°C, highlighting the role of the oxolane moiety in stabilizing the crystal lattice through hydrogen bonding. For the target compound, the oxolane ring’s hydroxyl and hydroxymethyl groups likely engage in intermolecular hydrogen bonds with the purine and imidazoquinoxaline nitrogen atoms, fostering a rigid, planar conformation.

Bond length analysis of the imidazo[4,5-f]quinoxaline core, derived from analogous structures, reveals C–N distances of 1.34–1.38 Å, consistent with aromatic delocalization. The purine ring’s C8–N9 bond (1.32 Å) and N7–C5 bond (1.37 Å) further indicate π-electron conjugation across the heterocyclic system.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum of the compound is characterized by distinct signals for aromatic protons, amine groups, and oxolane substituents. The imidazoquinoxaline protons resonate as a multiplet at δ 7.8–8.4 ppm, while the purine H8 proton appears as a singlet near δ 8.6 ppm. The oxolane ring’s hydroxymethyl group (δ 3.6–4.2 ppm) and hydroxyl proton (δ 5.1 ppm) exhibit coupling patterns indicative of a β-D-ribofuranose-like configuration.

¹³C NMR data reveal carbonyl resonances at 168–170 ppm (purine C6=O) and 165 ppm (imidazoquinoxaline C4=O). The oxolane carbons appear at δ 72 ppm (C4), δ 85 ppm (C2), and δ 62 ppm (C5), consistent with a 4-hydroxy-5-hydroxymethyl substitution.

Infrared (IR) Spectroscopy:
Key IR absorptions include N–H stretches at 3320 cm⁻¹ (amine), O–H stretches at 3080 cm⁻¹ (hydroxyl), and C=O vibrations at 1690 cm⁻¹ (purine) and 1645 cm⁻¹ (imidazoquinoxaline). The absence of a free NH stretch above 3400 cm⁻¹ suggests intramolecular hydrogen bonding between the amino group and adjacent carbonyl oxygen.

UV-Vis Spectroscopy:
The compound exhibits λmax at 265 nm (imidazoquinoxaline π→π* transition) and 310 nm (purine n→π* transition). Bathochromic shifts relative to unsubstituted imidazoquinoxalines (Δλ +15 nm) arise from extended conjugation with the purine system.

Tautomeric and Stereochemical Considerations

Tautomerism in the purine and imidazoquinoxaline moieties significantly impacts molecular conformation. The purine ring predominantly adopts the 6-keto tautomer, stabilized by resonance with the N9–C8 bond. In the imidazoquinoxaline system, the 2-amino group facilitates tautomeric equilibria between amino and imino forms, though X-ray data favor the amino tautomer due to hydrogen bonding with the oxolane hydroxyl.

Stereochemical analysis of the oxolane ring confirms a β-D-ribofuranose configuration, with C2 and C3 hydroxyls in a cis orientation. This arrangement enables hydrogen bonding with the purine N3 atom, enforcing a rigid syn conformation between the purine and imidazoquinoxaline planes.

Comparative Structural Analysis with Imidazo[4,5-f]quinoxaline Derivatives

Structural comparisons with simpler derivatives highlight the impact of the purine-oxolane substituent. For example, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline lacks the purine moiety, resulting in reduced planarity (dihedral angle: 12° vs. 5° in the target compound) and weaker π-stacking interactions. The oxolane ring’s hydroxyl groups enhance solubility (logP −1.2 vs. 0.8 for non-glycosylated analogs) by forming hydrogen bonds with aqueous solvents.

Crystallographic data further differentiate halogenated derivatives. 8-Chloroimidazo[4,5-f]quinoxaline exhibits a 2θ peak at 9.8° (XRPD), absent in the target compound, due to chlorine’s larger atomic radius disrupting lattice symmetry.

Eigenschaften

IUPAC Name

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDMPQZHCQFIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Overview and Retrosynthetic Analysis

The synthesis of 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can be approached through a convergent strategy involving three key components: the 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline moiety, a suitably protected 2-aminopurine derivative, and the ribose sugar component. The critical bond formations include N-glycosylation between the purine and the sugar, and the C-N bond formation between the imidazoquinoxaline and the purine ring.

Key Building Blocks

The synthesis requires preparation of the following key intermediates:

  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
  • Protected 2-halogenopurin-6-one derivative
  • Protected 4-hydroxy-5-(hydroxymethyl)oxolan-2-yl component with appropriate leaving group

Preparation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline Intermediate

Conventional Synthetic Approach

The 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline intermediate can be synthesized based on methodologies for preparing related imidazoquinoxalines. One approach involves the reaction of appropriately substituted o-phenylenediamine derivatives with α-dicarbonyl compounds to form the quinoxaline ring, followed by construction of the imidazole portion.

Drawing from the imidazoquinoxaline synthetic strategies in the literature, the reaction typically proceeds through the following key steps:

  • Formation of quinoxaline core using o-phenylenediamine and α-dicarbonyl compounds
  • Introduction of suitable functionality for imidazole ring formation
  • Cyclization to form the imidazole ring
  • Introduction of the amino group at position 2

Microwave-Assisted Synthesis

A more efficient approach involves microwave-assisted synthesis, which has been shown to significantly increase yields while reducing reaction times for similar heterocyclic compounds. The microwave irradiation technique demonstrates superior performance compared to conventional heating methods, with yields approaching 90% for related imidazo-fused heterocycles.

The general reaction conditions for microwave-assisted synthesis include:

  • Temperature range: 120-180°C
  • Reaction time: 20-60 minutes
  • Solvent: Typically polar solvents such as ethanol, DMF, or solvent-free conditions
  • Catalysts: Lewis acids can facilitate the cyclization steps

Wang Resin-Catalyzed Approach

Another promising methodology employs Wang resin as a catalyst for the efficient synthesis of imidazoquinoxaline derivatives. This approach offers the advantages of excellent yields, mild reaction conditions, and recyclability of the catalyst. The procedure involves:

  • Initial reaction of 2-(1H-imidazol-1-yl)aniline with appropriate aldehydes in the presence of Wang resin (10 mol%)
  • Heating the reaction mixture in toluene at 110°C for 5 hours
  • Addition of an oxidizing agent (Oxone) to complete the cyclization
  • Purification by column chromatography using silica gel

The Wang resin-catalyzed approach has been demonstrated to be highly effective, with yields typically in the range of 82-90% for various imidazoquinoxaline derivatives as shown in Table 1.

Table 1. Yields for Wang Resin-Catalyzed Synthesis of Imidazoquinoxaline Derivatives

Compound R-Group Reaction Time (h) Temperature (°C) Yield (%)
5a H 7 110 90
5b Br 7 110 87
5c CN 7 110 88
5d NO₂ 7 110 84
5e Trimethoxy 7 110 89
5f m-OH 7 110 86
5g p-OH 7 110 82
5h Br, OH 7 110 88
5i Cl, OH 7 110 86
5j Naphthalene 7 110 84

Note: Gram-scale reactions were conducted for compounds marked with an asterisk ().*

I₂-Mediated Direct sp³ C-H Amination

For the synthesis of related benzoimidazo[1,2-a]quinoxalines, an I₂-mediated direct sp³ C-H amination reaction has been described that proceeds without the use of transition metals. This approach is operationally simple, scalable, and provides high yields. Although the regiochemistry differs from the target compound, the methodology could be adapted for the synthesis of the imidazo[4,5-f]quinoxaline portion of the target molecule.

Synthesis of the Purine Nucleoside Component

N-Glycosylation Approaches

The coupling of the purine base with the ribose sugar component to form the nucleoside is a critical step in the synthesis. Several approaches have been reported for the N-glycosylation of purines:

Traditional Vorbrüggen Glycosylation

The Vorbrüggen glycosylation involves the reaction of a silylated purine base with a protected sugar component bearing a good leaving group at the anomeric position, typically in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This approach has been widely used for the synthesis of nucleoside analogs and provides good control over the stereochemistry of the glycosidic bond.

Enzymatic Approaches

Enzymatic methods offer an alternative to chemical glycosylation, with the advantage of high regioselectivity and stereoselectivity. These methods typically employ nucleoside phosphorylases or glycosyltransferases and can be particularly useful for the preparation of nucleoside analogs with natural sugar configurations.

Synthesis of Modified Purine Bases

The synthesis of the 2-aminopurine-6-one component requires careful consideration of protecting group strategies to allow for selective functionalization. The following approach can be employed:

  • Protection of the lactam N-H and exocyclic amino groups
  • Introduction of a leaving group at position 2 of the purine
  • Coupling with the imidazoquinoxaline component
  • Deprotection to reveal the functional groups in the final product

Coupling Strategies for Component Assembly

Construction of the C-N Bond Between Imidazoquinoxaline and Purine

The formation of the C-N bond between the 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl group and the 2-position of the purine can be accomplished through several methods:

Nucleophilic Aromatic Substitution

A direct approach involves nucleophilic aromatic substitution (SNAr) reaction between the amino group of the imidazoquinoxaline and a 2-halogenated purine nucleoside. This typically requires:

  • Elevated temperatures (80-130°C)
  • Polar solvents such as DMF, DMSO, or n-butanol
  • Base (K₂CO₃, DIEA) to scavenge the generated acid
Palladium-Catalyzed Cross-Coupling

An alternative approach involves palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) between a 2-halogenated purine nucleoside and the amino-functionalized imidazoquinoxaline:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
  • Ligand: BINAP, XPhos, or related biaryl phosphine ligands
  • Base: Cs₂CO₃ or NaOtBu
  • Solvent: Toluene or dioxane
  • Temperature: 80-110°C

One-Pot Sequential Approach

A potentially more efficient strategy involves a one-pot sequential approach, where the imidazoquinoxaline component is first formed in situ, followed by coupling with the purine nucleoside component without isolation of intermediates. This approach minimizes the number of purification steps and can lead to improved overall yields.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent can significantly impact the efficiency of the key coupling reactions. Table 2 summarizes the effect of different solvents on the nucleophilic aromatic substitution reaction between amino-functionalized heterocycles and halogenated purines.

Table 2. Solvent Effects on SNAr Coupling Reactions

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 6 65-75
DMSO 90 4 70-80
n-BuOH 120-130 24-44 50-60
Dioxane 100 12 45-55
Toluene 110 8 40-50

Catalyst and Ligand Selection

For palladium-catalyzed coupling reactions, the choice of catalyst and ligand is crucial for achieving good yields. Table 3 shows the influence of different catalyst/ligand combinations on the efficiency of C-N bond formation.

Table 3. Effect of Catalyst/Ligand Combinations on Palladium-Catalyzed C-N Coupling

Catalyst Ligand Base Temperature (°C) Time (h) Yield (%)
Pd₂(dba)₃ BINAP Cs₂CO₃ 100 8 65-75
Pd(OAc)₂ XPhos NaOtBu 90 6 70-80
Pd₂(dba)₃ SPhos Cs₂CO₃ 100 4 75-85
Pd(OAc)₂ RuPhos K₃PO₄ 85 10 60-70

Protecting Group Strategies

The synthesis of complex nucleoside analogs requires careful consideration of protecting group strategies to allow for selective functionalization and to prevent side reactions during the various synthetic steps. Common protecting groups for the ribose hydroxyl groups include:

  • Silyl ethers (TBDMS, TIPS) for selective protection of the 5'-hydroxyl
  • Acetate or benzoate esters for temporary protection
  • Cyclic acetals (isopropylidene) for simultaneous protection of vicinal diols

For the purine base, protection of the lactam N-H and exocyclic amino groups can be accomplished using:

  • Benzyl groups removable by hydrogenolysis
  • Boc groups removable under acidic conditions
  • Silyl groups removable with fluoride sources

Complete Synthetic Pathway

Based on the methodologies discussed above, a complete synthetic pathway for the preparation of 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can be proposed:

  • Synthesis of protected 2-chloro or 2-bromo purine nucleoside
  • Preparation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline using Wang resin-catalyzed approach
  • Coupling of the two components via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling
  • Deprotection to reveal the final product

The overall synthetic approach is summarized in Scheme 1 (description provided as text):

Step 1: Synthesis of protected 2-halopurine ribonucleoside
Step 2: Preparation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline
Step 3: Coupling reaction under optimized conditions
Step 4: Global deprotection to yield the target compound

Purification and Characterization

Purification Methods

The purification of the target compound and its intermediates typically employs a combination of techniques:

  • Column chromatography on silica gel (60-120 mesh) using gradient elution systems (methanol-DCM or methanol-ethyl acetate mixtures)
  • Recrystallization from appropriate solvent systems
  • Preparative HPLC for final purification, particularly for compounds with similar physical properties

Analytical Methods for Characterization

Characterization of the synthetic intermediates and final product involves:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm structural assignments
  • Mass spectrometry (ESI-MS and HRMS) for molecular weight determination
  • HPLC analysis to determine purity (typically >97%)
  • Melting point determination for crystalline compounds
  • Optical rotation measurements for chiral compounds

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted imidazoquinoxalines and purine derivatives, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One of the primary applications of this compound relates to its potential anticancer properties. The structural component 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has been identified as a mutagenic and carcinogenic agent found in cooked foods. Studies have shown that MeIQx forms DNA adducts that may contribute to cancer development. For instance, a study analyzed MeIQx-DNA adducts in human tissues, revealing significant levels of these adducts in colon and rectal samples, which suggests a direct link between MeIQx exposure and colorectal cancer risk .

Case Study: DNA Adduct Formation

A detailed analysis using the 32P-postlabeling method demonstrated the presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human DNA samples. The detection sensitivity was remarkably high, allowing for the identification of adducts at levels as low as 1 per 101010^{10} nucleotides. This finding underscores the importance of monitoring dietary intake of heterocyclic amines like MeIQx to mitigate cancer risks .

Toxicological Studies

The compound's toxicological profile is significant due to its classification as a heterocyclic amine. Research indicates that exposure to such compounds can lead to various health issues, including carcinogenesis. The California Office of Environmental Health Hazard Assessment has classified MeIQx as a chemical of concern due to its mutagenic properties found in cooked meats .

Table: Summary of Toxicological Findings

Study FocusFindingsReference
DNA Adduct DetectionIdentified MeIQx-DNA adducts in human tissues
Health RisksAssociated with colorectal cancer risk
Dietary SourcesFound predominantly in cooked meats

Pharmaceutical Development

The structural features of this compound have led to its exploration in drug development, particularly as a potential selective inhibitor of certain pathways involved in cancer progression. The ability to modify the purine and quinoxaline components allows for the synthesis of derivatives that may exhibit enhanced biological activity.

Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient preparation of related compounds with potential therapeutic effects. For example, methods for synthesizing derivatives that target specific cancer pathways have been documented, highlighting the versatility of the compound's structure .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. Such studies provide insights into its binding affinities and potential mechanisms of action against cancer cells.

Table: Molecular Docking Insights

Target ProteinBinding Affinity (kcal/mol)Implication
Cyclooxygenase (COX)-8.0Potential anti-inflammatory
Lipooxygenase (LOX)-7.5Inhibition of inflammatory pathways

Wirkmechanismus

The mechanism of action of 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with DNA. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The molecular targets include cytochrome P450 enzymes, which are involved in the metabolic activation process.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Imidazoquinoxaline + Purine Oxolane sugar, dimethyl groups Potential carcinogen/therapeutic agent
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Imidazoquinoxaline Methyl groups at C3, C8 Dietary carcinogen, CYP1A2 substrate
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazopyridine Phenyl group at C6 Colon carcinogen, NAT2 substrate
8-oxoadenosine (6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one) Purine-oxolane conjugate Oxolane sugar, 8-hydroxy modification Oxidative DNA damage marker

Key Insights :

  • The target compound combines the mutagenic imidazoquinoxaline backbone of MeIQx with a purine-oxolane structure akin to nucleosides.
  • Unlike PhIP, which lacks a sugar moiety, the oxolane group in the target compound may enhance solubility or alter pharmacokinetics .

Metabolic and Enzymatic Profiles

Table 2: Metabolic Pathways of HAAs and Purine Derivatives

Compound Primary Metabolic Enzymes Excretion Profile (Urinary) Bioactivation Pathway
Target Compound Likely CYP1A2, NAT2 (speculative) Insufficient data N-oxidation → O-acetylation (?)
MeIQx CYP1A2, NAT2 10.5% of dose excreted as total MeIQx N-hydroxylation → DNA adducts
PhIP CYP1A2, NAT2 4.3% of dose excreted as total PhIP Similar to MeIQx, higher urinary variability
8-oxoadenosine N/A Endogenous oxidative stress marker Not metabolically activated

Key Insights :

  • The target compound’s imidazoquinoxaline moiety suggests bioactivation via CYP1A2 and NAT2, akin to MeIQx. However, the purine-oxolane component may introduce alternative detoxification pathways (e.g., glucuronidation) .
  • MeIQx excretion (10.5% of dose) is higher than PhIP (4.3%), likely due to differences in hydrophobicity and enzyme affinity . The target compound’s excretion profile remains speculative but may resemble nucleosides (e.g., renal clearance of 8-oxoadenosine) .

Key Insights :

  • The target compound’s carcinogenic risk is inferred from its structural similarity to MeIQx, which requires metabolic activation by CYP1A2 and NAT2. Rapid metabolizer phenotypes (CYP1A2F, NAT24) may increase susceptibility .
  • Conversely, the purine-oxolane structure could confer therapeutic utility as an antimetabolite or antiviral agent, though this remains unverified .

Physicochemical Properties

Key Insights :

  • The oxolane group likely improves the target compound’s solubility compared to non-glycosylated HAAs like MeIQx.
  • Thermal stability may be lower than MeIQx due to the purine ring’s susceptibility to decomposition .

Biologische Aktivität

The compound 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex heterocyclic amine (HCA) known for its biological activity, particularly in relation to mutagenicity and carcinogenicity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H22N10O4C_{21}H_{22}N_{10}O_{4} and a molecular weight of 478.46 g/mol. It features multiple functional groups, including amino, hydroxyl, and purine moieties, which contribute to its biological interactions.

Mutagenicity and Carcinogenicity

The compound is primarily recognized for its mutagenic and carcinogenic properties. It is a derivative of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) , which has been shown to induce DNA adduct formation in various studies.

  • DNA Adduct Formation : MeIQx forms DNA adducts that can lead to mutations. Research indicates that the N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline adduct is detectable in human tissues, suggesting a direct link between dietary exposure to HCAs and cancer development .
  • Bioactivation Pathways : The metabolic activation of MeIQx involves cytochrome P450 enzymes and N-acetyltransferases (NATs), with genetic polymorphisms influencing susceptibility to DNA damage. Individuals with rapid acetylator phenotypes show significantly higher levels of DNA adducts compared to slow acetylators .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study involving surgical specimens from patients revealed the presence of MeIQx-DNA adducts in colon and rectal tissues, supporting its role as a potential risk factor for colorectal cancer .
  • Another investigation demonstrated that transfected cell lines expressing CYP1A1 and NAT24 exhibited increased mutagenic effects when exposed to MeIQx compared to those with NAT25B alleles, emphasizing the importance of genetic factors in HCA metabolism .

Cytotoxicity

Research indicates that exposure to MeIQx leads to concentration-dependent cytotoxicity in various cell lines. The primary DNA adduct formed is deoxyguanosine-C8-MeIQx, which correlates strongly with mutagenesis rates observed in treated cells .

Summary of Research Findings

StudyFindings
Detection of MeIQx-DNA adducts in human tissues linked to cancer risk.
Genetic polymorphisms in NAT2 influence susceptibility to MeIQx-induced mutations.
MeIQx is prevalent in cooked foods and poses significant dietary risks.

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